N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
Description
N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a pyrimido[4,5-d]pyrimidine core, a bromophenyl substituent, and a thioacetamide linker. Its synthesis typically involves alkylation of thio-substituted heterocycles with chloroacetamide derivatives under basic conditions, as seen in analogous compounds (e.g., sodium methylate-mediated reactions) .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5OS/c1-9-17-6-12-14(20-9)18-8-19-15(12)23-7-13(22)21-11-4-2-10(16)3-5-11/h2-6,8H,7H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFKDPNQTGKJAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocycle Construction
The pyrimido[4,5-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. Patent WO2000024744A1 details a method using 5-formyl-4-aminopyrimidine intermediates subjected to cyclization with urea or thiourea derivatives under acidic conditions. For 7-methyl substitution, methylamine or methylating agents (e.g., methyl iodide) are introduced during cyclization.
Example Protocol (Adapted from WO2000024744A1):
Thiolation Strategies
Synthesis of N-(4-Bromophenyl)-2-Chloroacetamide
Acetamide Formation
4-Bromoaniline is acylated with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
Optimized Protocol (CN112645902A):
- Dissolve 4-bromoaniline (1 eq) in anhydrous DCM.
- Add TEA (1.2 eq) and chloroacetyl chloride (1.05 eq) dropwise at 0°C.
- Stir at RT for 3h, wash with NaHCO3, dry (MgSO4), and recrystallize from EtOAc/hexane.
Yield: 89–92%, m.p. 142–144°C.
Coupling of Heterocyclic Thiol and Acetamide
Nucleophilic Aromatic Substitution (SNAr)
The thiolate anion attacks the chloroacetamide’s α-carbon under basic conditions:
Procedure:
Oxidative Coupling
Alternative route using Cu(I)-catalyzed C–S bond formation :
- Mix thiol (1 eq), acetamide (1 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq) in DMSO.
- Heat at 80°C under N2 for 12h.
Yield: 62%, requires rigorous exclusion of moisture.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Optimization
Recrystallization from CH2Cl2/n-heptane (1:4) improves purity to >99% (HPLC).
Scale-Up Considerations and Industrial Feasibility
Cost Analysis of Routes
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Heterocycle synthesis | DMF usage | Switch to EtOH/H2O biphasic systems |
| Thiolation | NaH handling | Use K2CO3 in MeOH for safer bases |
| Coupling | Column chromatography | Implement crystallization protocols |
Environmental Impact
- PMI (Process Mass Intensity): 32 kg/kg (SNAr route) vs. 45 kg/kg (oxidative coupling).
- Solvent Recovery: DMF and DCM can be recycled via distillation (85–90% recovery).
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The 4-bromophenyl moiety undergoes palladium-catalyzed cross-coupling reactions. Key examples include:
The bromine atom’s electronegativity and leaving-group ability facilitate these transformations, enabling structural diversification for biological activity optimization .
Oxidation of the Thioacetamide Moiety
The sulfur atom in the thioacetamide group undergoes controlled oxidation:
Oxidation kinetics depend on solvent polarity and temperature, with sulfone formation requiring stoichiometric excess of mCPBA.
Hydrolysis of the Acetamide Linkage
The acetamide bond is susceptible to acidic or basic hydrolysis:
Hydrolysis products are critical for metabolite studies and prodrug design.
Pyrimidopyrimidine Ring Functionalization
The electron-deficient pyrimidopyrimidine core participates in nucleophilic aromatic substitution (NAS):
| Nucleophile | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Piperidine | DMF, 120°C, 12h | C4-aminated derivative | >90% | |
| Sodium methoxide | MeOH, 65°C, 6h | C4-methoxy-substituted analog | 75% |
Reactivity is enhanced at the C4 position due to ring electron deficiency.
Thioether Alkylation
The sulfur atom in the thioether linkage undergoes alkylation:
Alkylation modifies solubility and bioavailability .
Halogen Exchange Reactions
The bromine atom participates in halogen-metal exchange:
| Reagent | Conditions | Product | Utility | Source |
|---|---|---|---|---|
| n-BuLi | THF, -78°C, 1h | Lithium-intermediate for C-C bonding | Synthesis of fluorinated analogs | |
| CuCN | DMF, 120°C, 8h | Cyano-substituted derivative | Radiolabeling precursors |
These reactions enable late-stage functionalization for SAR studies .
Key Research Findings
-
Suzuki Coupling Efficiency : Electron-withdrawing groups on boronic acids improve coupling yields (e.g., p-NO₂-phenylboronic acid: 85% yield).
-
Oxidation Selectivity : Sulfoxide formation dominates under mild conditions (H₂O₂, 50°C), while sulfones require stronger oxidants (mCPBA).
-
Hydrolysis Stability : The acetamide bond remains intact in physiological pH but cleaves rapidly in acidic tumor microenvironments, suggesting prodrug potential.
This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling targeted modifications for antiviral and anticancer applications .
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is , with a molecular weight of approximately 390.3 g/mol. The compound features a bromophenyl group, a thioacetamide moiety, and a pyrimidine derivative, which contribute to its unique properties.
Synthesis Methods:
- Formation of the Bromophenyl Intermediate:
- Achieved through bromination of phenyl compounds using bromine or N-bromosuccinimide under controlled conditions.
- Synthesis of the Pyrimidopyrimidine Core:
- Involves cyclization reactions with appropriate precursors such as diamines and carbonyl compounds.
- Thioether Formation:
- The final step involves linking the bromophenyl group to the pyrimidine core using thiol reagents under basic conditions.
Medicinal Chemistry
This compound serves as a scaffold for developing new pharmaceuticals targeting specific enzymes or receptors. Its structural features facilitate interactions that may enhance drug efficacy.
Antimicrobial and Anticancer Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens and show selective cytotoxicity towards cancer cell lines. For instance:
- Antimicrobial Activity: Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Anticancer Activity: Studies have shown promising results against human breast adenocarcinoma cell lines (MCF7), indicating potential as an anticancer agent.
Organic Synthesis
This compound can act as a building block for synthesizing more complex molecules in organic chemistry. Its functional groups allow for various chemical reactions, making it valuable in creating novel compounds with desired properties.
Materials Science
In materials science, this compound can be utilized in synthesizing advanced materials with unique electronic or optical properties due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the pyrimidopyrimidine core play crucial roles in binding to these targets, thereby modulating their activity. The thioether linkage may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological Implications
- Anticonvulsant Activity : The dihydropyrimidine analog () demonstrates potent activity in pentylenetrazole-induced seizure models (ED₅₀ = 38 mg/kg) with a therapeutic index (TI) of 4.3, suggesting that aromaticity and core rigidity in the pyrimido[4,5-d]pyrimidine system could further enhance efficacy or safety .
- Protein Interaction: Triazinoindole derivatives (e.g., Compound 26) show promise in protein-binding assays, likely due to their extended planar structure, which facilitates interactions with enzymatic pockets .
Biological Activity
N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a bromophenyl group and a pyrimidine derivative. The general formula can be broken down as follows:
- Molecular Formula : CHBrNS
- Molecular Weight : 328.23 g/mol
Anticancer Properties
Research indicates that compounds containing pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.
Case Study : A study conducted on a series of pyrimidine derivatives demonstrated that those with a thioacetamide moiety exhibited enhanced cytotoxicity against breast cancer cells (MCF-7). The IC values were found to be significantly lower than those of standard chemotherapeutic agents, suggesting a promising avenue for development .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of in vitro tests against common pathogens revealed that this compound exhibited broad-spectrum antimicrobial activity.
Table 1: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This table summarizes the MIC values obtained from studies investigating the compound's effectiveness against various microbial strains .
Enzyme Inhibition
Another aspect of biological activity involves enzyme inhibition. Compounds similar to this compound have been shown to inhibit key enzymes involved in metabolic pathways associated with cancer and inflammation.
Research Findings : Inhibitory assays revealed that the compound effectively inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition could potentially lead to decreased tumor growth and enhanced efficacy of existing anticancer therapies .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : Studies suggest that the compound induces cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may promote ROS generation, contributing to its cytotoxic effects on tumor cells.
- Modulation of Signaling Pathways : It has been observed that compounds with similar structures can modulate pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .
Q & A
Basic: What are the key synthetic steps and optimization strategies for synthesizing this compound?
The synthesis involves a multi-step approach:
- Step 1: Coupling of the bromophenyl amine with a thioacetate intermediate using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane (DCM) under controlled temperatures (273–298 K) .
- Step 2: Thiolation of the pyrimido[4,5-d]pyrimidine core, requiring anhydrous conditions and catalysts such as triethylamine to prevent oxidation of the sulfur group .
- Optimization: Adjusting solvent polarity (e.g., DMF for solubility vs. ethanol for crystallization) and reaction time (typically 3–24 hours) to maximize yield (>60%) and purity (>95%) .
Basic: Which spectroscopic and chromatographic methods are critical for structural confirmation and purity assessment?
- NMR Spectroscopy: 1H/13C NMR (DMSO-d6) identifies key protons (e.g., NH at δ ~9.9 ppm, aromatic protons at δ 7.0–8.5 ppm) and confirms regiochemistry .
- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 408.3) .
- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) assess purity (>98%) .
Advanced: How can molecular docking studies elucidate the compound’s mechanism of action?
- Target Preparation: Use crystallographic data (e.g., PDB entries for kinases or receptors) and optimize hydrogen-bonding networks .
- Docking Software: AutoDock Vina or Schrödinger Suite to simulate binding interactions (e.g., sulfur atoms forming π-sulfur bonds with ATP-binding pockets) .
- Validation: Compare docking scores (e.g., ΔG < −8 kcal/mol) with experimental IC50 values from kinase inhibition assays .
Advanced: How to resolve contradictions in biological activity data across studies?
- Assay Variability: Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) and control cell lines (e.g., HEK293 vs. HeLa) .
- Data Normalization: Use Z-factor analysis to quantify assay robustness and exclude outliers in dose-response curves .
- Meta-Analysis: Cross-reference SAR trends (e.g., bromophenyl vs. chlorophenyl analogs) to identify structural determinants of activity .
Advanced: How does modifying the pyrimido[4,5-d]pyrimidine core impact bioactivity?
- Case Study 1: Replacing the methyl group at position 7 with ethyl reduces anticonvulsant ED50 from 25 mg/kg to 38 mg/kg, indicating steric hindrance effects .
- Case Study 2: Adding a fluorine atom to the pyrimidine ring enhances kinase inhibition (IC50: 0.12 μM → 0.07 μM) via improved hydrophobic interactions .
- Methodology: Synthesize derivatives via Suzuki-Miyaura coupling and test in parallel assays .
Basic: What crystallographic techniques validate the compound’s 3D structure?
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) and SHELXTL for structure refinement .
- Key Metrics: R-factor < 0.05, bond length accuracy ±0.004 Å, and torsional angles confirming planar pyrimidine rings .
- Hydrogen Bonding: Identify N–H⋯O interactions (2.8–3.2 Å) critical for packing stability .
Advanced: How to design in vitro assays for kinase inhibition profiling?
- Kinase Panel: Select targets (e.g., EGFR, VEGFR2) based on structural homology to pyrimidine-binding kinases .
- Assay Conditions: Use ATP concentrations near Km (10–100 μM) and measure inhibition via fluorescence polarization .
- Data Interpretation: Calculate Ki values using Cheng-Prusoff equation and validate with co-crystallization .
Advanced: What computational methods predict metabolic stability and toxicity?
- ADMET Prediction: SwissADME or ADMETLab 2.0 to estimate logP (~3.2), CYP450 interactions, and hERG inhibition .
- Metabolite ID: LC-MS/MS to detect phase I/II metabolites (e.g., sulfoxide formation at the thioether group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
